Syn-isopimara-7,15-diene is a naturally occurring diterpene compound classified within the pimarane family. It is characterized by a unique molecular structure that contributes to its biological activities and potential applications in various scientific fields. This compound is primarily sourced from specific plant species, particularly those that produce terpenoids as secondary metabolites.
Syn-isopimara-7,15-diene is derived from the enzymatic transformation of copalyl diphosphate through the action of specific diterpene synthases. It is classified as a diterpene, which are compounds made up of four isoprene units and are known for their diverse biological functions, including antimicrobial and anti-inflammatory properties .
The synthesis of syn-isopimara-7,15-diene can be achieved through several biotechnological approaches:
The molecular formula for syn-isopimara-7,15-diene is . Its structure features a bicyclic framework typical of pimarane-type diterpenes. The compound's stereochemistry is crucial for its biological activity, with specific configurations at various carbon centers influencing its interactions with biological targets .
Syn-isopimara-7,15-diene can undergo various chemical reactions typical of terpenoid compounds:
The mechanism of action for syn-isopimara-7,15-diene primarily involves its interaction with various biological targets:
Syn-isopimara-7,15-diene has several applications in scientific research:
Syn-isopimara-7,15-diene is a tricyclic diterpenoid hydrocarbon characterized by a distinctive 6-6-6-5 tetracyclic skeleton with conjugated double bonds at C7-C8 and C15-C16 positions. Its core structure features syn-configured decalin rings (A/B ring system) with angular methyl groups at C10 (β-CH₃) and C13 (α-CH₃), and an exocyclic methylidene at C16. This stereochemistry distinguishes it from the ent- or normal-pimarane isomers prevalent in plant metabolism. The C7-C15 diene system contributes to its chemical reactivity, serving as sites for oxidative tailoring by cytochrome P450 enzymes in downstream biosynthetic pathways. Nuclear magnetic resonance (NMR) analyses confirm characteristic chemical shifts: δₕ 4.85/4.95 ppm (C16-H₂, br. s), δₕ 5.40 ppm (C7-H, t, J = 7.2 Hz), and δₕ 5.55 ppm (C15-H, d, J = 5.8 Hz), with ¹³C-NMR resonances at δc 109.5 (C16), 121.5 (C15), and 123.0 (C7) [1] [5].
Table 1: Structural Features of Syn-Isopimara-7,15-diene vs. Related Pimaranes
Feature | Syn-Isopimara-7,15-diene | Ent-Isopimara-8(14),15-diene | Normal-Pimara-8,15-diene |
---|---|---|---|
A/B Ring Junction | syn (9S,10R) | ent (9R,10S) | normal (9S,10S) |
Double Bond Positions | Δ⁷,¹⁵ | Δ⁸⁽¹⁴⁾,¹⁵ | Δ⁸,¹⁵ |
C13 Methyl Orientation | α | β | α |
Characteristic ¹H-NMR | δ 5.40 (C7-H), 4.85/4.95 (C16-H₂) | δ 5.15 (C15-H), 4.70/4.75 (C16-H₂) | δ 5.25 (C15-H), 4.80/4.90 (C16-H₂) |
The biosynthesis of syn-isopimara-7,15-diene is initiated by class II diterpene synthases (diTPSs) that convert geranylgeranyl diphosphate (GGPP) into syn-copalyl diphosphate (syn-CPP). This bicyclic intermediate serves as the universal precursor for syn-pimarane diterpenoids across diverse plant taxa, including rice (Oryza sativa), wheat (Triticum aestivum), and Scoparia dulcis [3] [7]. In rice, OsCPS4 catalyzes the protonation-dependent cyclization of GGPP to form syn-CPP, which is subsequently channeled to class I diTPSs for scaffold diversification. Functional assays in engineered E. coli demonstrate that syn-CPP is the exclusive substrate for syn-isopimara-7,15-diene formation, with no activity observed with ent-CPP or normal-CPP [3] [6]. The substrate specificity is governed by hydrophobic substrate-binding pockets that sterically exclude non-syn CPP stereoisomers, as revealed by crystal structures of bacterial pimaradiene synthases (e.g., Sat1646) complexed with Mg²⁺ cofactors [1].
Class I diTPSs such as OsDTS2 (rice) and VacTPS6 (Vitex agnus-castus) convert syn-CPP to syn-isopimara-7,15-diene through a multi-step carbocation cascade with strict stereochemical fidelity:
Table 2: Class I Terpene Synthases Producing Syn-Isopimara-7,15-diene
Enzyme | Organism | Gene ID | Substrate Specificity | Major Product | Reference |
---|---|---|---|---|---|
OsDTS2 | Oryza sativa (rice) | Os04g10060 | Strict for syn-CPP | syn-isopimara-7,15-diene | [4] |
VacTPS6 | Vitex agnus-castus | – | Strict for syn-CPP | syn-isopimara-7,15-diene | [7] |
SdKSL1 | Scoparia dulcis | – | Broad (syn/normal CPP) | Scopadulan-13α-ol | [7] |
TaKSL4 | Triticum aestivum | AB597960 | Normal-CPP > syn-CPP | Pimara-8(9),15-diene | [3] |
In rice, the genes encoding OsCPS4 (syn-CPP synthase) and OsDTS2 (syn-isopimara-7,15-diene synthase) are physically linked at 14.3 cM on chromosome 4, forming a biosynthetic gene cluster (BGC) dedicated to momilactone phytoalexin production [2] [4]. This genomic arrangement enables cosegregation and coordinated transcriptional regulation, with OsDTS2 expression induced by UV stress in leaves and constitutively elevated in roots where momilactones function as allelochemicals. Evolutionary analyses suggest that this clustering arose through gene duplication and subfunctionalization of ancestral ent-kaurene synthase homologs, with divergent selection favoring stereochemical switching from ent- to syn-CPP specificity [4]. Similar clustering occurs in actinomycetes like Salinispora sp., where sat1646 (pimaradiene synthase) and sat1645 (CPP synthase) colocalize within a 15-kb diterpenoid biosynthetic operon [1].
The maize genome exhibits functional divergence, where ZmCPS4 produces 8,13-CPP (labda-8,13-dien-15-yl diphosphate) instead of syn-CPP, indicating lineage-specific neofunctionalization of class II diTPSs [10]. Conversely, in Scoparia dulcis, SdCPS2 (syn-CPP synthase) and SdKSL1 (scopadulan synthase) are unlinked but co-expressed in glandular trichomes, suggesting convergent evolution of metabolic pathways without physical clustering [7]. This diversity highlights how genomic architecture and enzyme promiscuity (e.g., SdKSL1’s activity with normal-CPP) facilitate rapid adaptation in plant terpenoid defenses.
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